molecular formula C8H6F3NO2 B6256567 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1256818-05-9

6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6256567
CAS No.: 1256818-05-9
M. Wt: 205.1
InChI Key:
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Description

6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the pyridine ring, along with a carboxylic acid functional group (-COOH). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the use of 2-bromo-6-trifluoromethylpyridine as a starting material. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable component in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a trifluoromethyl group and a carboxylic acid group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1256818-05-9

Molecular Formula

C8H6F3NO2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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